molecular formula C7H16ClNO2 B6208635 ethyl (2R)-2-(methylamino)butanoate hydrochloride CAS No. 2703749-30-6

ethyl (2R)-2-(methylamino)butanoate hydrochloride

Cat. No.: B6208635
CAS No.: 2703749-30-6
M. Wt: 181.7
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Description

Ethyl (2R)-2-(methylamino)butanoate hydrochloride is a chemical compound with potential applications in various fields such as chemistry, biology, and medicine. It is a derivative of butanoic acid and contains both an ester and an amine group, making it a versatile compound for synthetic and research purposes.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl (2R)-2-(methylamino)butanoate hydrochloride typically involves the esterification of (2R)-2-(methylamino)butanoic acid with ethanol in the presence of a strong acid catalyst such as hydrochloric acid. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester. The product is then purified by recrystallization or distillation.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. Flow microreactors can be used to facilitate the esterification reaction, allowing for better control over reaction conditions and minimizing by-product formation .

Chemical Reactions Analysis

Types of Reactions

Ethyl (2R)-2-(methylamino)butanoate hydrochloride can undergo various chemical reactions, including:

    Oxidation: The ester group can be oxidized to form the corresponding carboxylic acid.

    Reduction: The ester group can be reduced to form the corresponding alcohol.

    Substitution: The amine group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

    Substitution: Reagents such as alkyl halides or acyl chlorides can be used for nucleophilic substitution reactions.

Major Products Formed

    Oxidation: Formation of (2R)-2-(methylamino)butanoic acid.

    Reduction: Formation of (2R)-2-(methylamino)butanol.

    Substitution: Formation of various substituted amines depending on the reagents used.

Scientific Research Applications

Ethyl (2R)-2-(methylamino)butanoate hydrochloride has several applications in scientific research:

Mechanism of Action

The mechanism of action of ethyl (2R)-2-(methylamino)butanoate hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The ester and amine groups allow it to form covalent bonds with target molecules, potentially altering their activity or function. The exact pathways involved depend on the specific application and target molecule.

Comparison with Similar Compounds

Ethyl (2R)-2-(methylamino)butanoate hydrochloride can be compared to other similar compounds, such as:

    Ethyl (2S)-2-(methylamino)butanoate hydrochloride: The enantiomer of the compound, which may have different biological activity.

    Ethyl (2R)-2-(ethylamino)butanoate hydrochloride: A similar compound with an ethyl group instead of a methyl group on the amine.

    Ethyl (2R)-2-(methylamino)pentanoate hydrochloride: A similar compound with an additional carbon in the alkyl chain.

Properties

CAS No.

2703749-30-6

Molecular Formula

C7H16ClNO2

Molecular Weight

181.7

Purity

95

Origin of Product

United States

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